3-(2-Chloro-2-propenyl)benzoic acid
Description
3-(2-Chloro-2-propenyl)benzoic acid is a chlorinated aromatic carboxylic acid with the molecular formula C₁₀H₇ClO₂. Its structure consists of a benzoic acid core substituted at the 3-position with a 2-chloro-2-propenyl group (CH₂=CHCl). The compound is structurally related to esters like ethyl 3-(2-chloroprop-2-enyl)benzoate (CAS 927637-85-2), which can be hydrolyzed to yield the free acid .
Properties
IUPAC Name |
3-(2-chloroprop-2-enyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-7(11)5-8-3-2-4-9(6-8)10(12)13/h2-4,6H,1,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLVWHPSIOORAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=CC=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641261 | |
| Record name | 3-(2-Chloroprop-2-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
732249-12-6 | |
| Record name | 3-(2-Chloroprop-2-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-2-propenyl)benzoic acid typically involves the chlorination of allylbenzoic acid derivatives. One common method includes the reaction of 3-allylbenzoic acid with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-2-propenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the double bond can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under acidic conditions.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of epoxides or hydroxylated products.
Reduction: Formation of saturated benzoic acid derivatives.
Scientific Research Applications
3-(2-Chloro-2-propenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-2-propenyl)benzoic acid involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-(2-Chloro-2-propenyl)benzoic acid with structurally or functionally related benzoic acid derivatives:
Key Comparisons :
Acidity :
Reactivity :
- Biological Activity: Exiproben’s choleretic activity is linked to its amphiphilic structure, whereas CGA 189138’s herbicidal action relies on disrupting plant hormone transport .
Synthetic Accessibility :
- 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid requires multi-step halogenation and protection-deprotection strategies, while this compound could be synthesized via direct alkylation or ester hydrolysis .
Biological Activity
3-(2-Chloro-2-propenyl)benzoic acid is a benzoic acid derivative characterized by the presence of a chloroalkene substituent. This compound has garnered interest in biological research due to its potential antimicrobial, anticancer, and enzyme-inhibitory properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and therapeutic development.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This structure consists of a benzoic acid core with a 2-chloro-2-propenyl group, which influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to react with nucleophilic sites on proteins and nucleic acids. This interaction can disrupt cellular processes and inhibit enzyme activity, which may contribute to its anticancer and antimicrobial effects.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activities. Studies have shown that benzoic acid derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies. It has been shown to interact with anti-apoptotic Bcl-2 family proteins, which are critical targets in cancer therapy. In particular, derivatives of benzoic acid have been designed to selectively inhibit these proteins, leading to increased apoptosis in cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Inhibits growth of various bacteria; potential for drug development |
| Anticancer | Interacts with Bcl-2 family proteins; promotes apoptosis in cancer cells |
| Enzyme Inhibition | Disrupts enzyme activity through electrophilic interactions |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzoic acid derivatives, including this compound, against common pathogens. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, highlighting the compound's potential as an antimicrobial agent .
- Cancer Cell Line Studies : In vitro studies using lymphoma cell lines demonstrated that compounds derived from benzoic acid could effectively induce apoptosis through modulation of Bcl-2 family proteins. The binding affinities and selectivity towards Mcl-1 and Bfl-1 were particularly noted, suggesting that this compound might serve as a scaffold for developing dual inhibitors targeting these proteins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
